[(Z)-[2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Description
[(Z)-[2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[321]octan-4-ylidene]amino]thiourea is a complex organic compound characterized by its unique structural features, including a methoxyphenyl group, a sulfanylidenetetrazol moiety, and a dioxabicyclo octane ring
Properties
IUPAC Name |
[(Z)-[2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O3S2/c1-23-9-4-2-3-8(5-9)21-15(27)22(20-19-21)11-6-10(17-18-14(16)26)13-24-7-12(11)25-13/h2-5,11-13H,6-7H2,1H3,(H3,16,18,26)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUKBEGEFBKXKJ-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=S)N(N=N2)C3CC(=NNC(=S)N)C4OCC3O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=S)N(N=N2)C3C/C(=N/NC(=S)N)/C4OCC3O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea typically involves multiple steps, starting with the preparation of the methoxyphenyl precursor. This precursor is then subjected to a series of reactions, including the formation of the sulfanylidenetetrazol ring and the dioxabicyclo octane structure. Common reagents used in these reactions include sodium borohydride, which is a powerful reducing agent .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method has been shown to be effective in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reduction reactions involving this compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
[(Z)-[2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[32
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-[2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of estrogen receptor alpha (ERα) in breast cancer cells . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
[(Z)-[2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea can be compared with other similar compounds, such as:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in its overall structure and properties.
2-methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, but with different functional groups and applications.
These comparisons highlight the unique structural features and potential applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
